3-Phenyl-1H-pyrazol-5-amine
Overview
Description
3-Phenyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a pyrazole ring substituted with a phenyl group at the 3-position and an amino group at the 5-position. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of more complex heterocyclic systems .
Mechanism of Action
Target of Action
The primary target of 3-Phenyl-1H-pyrazol-5-amine is VEGFR-2 . VEGFR-2 plays a crucial role in tumor growth, angiogenesis, and metastasis, making it a prospective target for cancer treatment .
Mode of Action
This compound interacts with its target, VEGFR-2, by inhibiting its activity . This inhibition disrupts the signaling pathways that promote tumor growth and metastasis .
Biochemical Pathways
The compound affects the VEGFR-2 pathway, which is involved in angiogenesis . By inhibiting VEGFR-2, the compound disrupts the formation of new blood vessels, thereby limiting the supply of nutrients to the tumor and inhibiting its growth .
Pharmacokinetics
The compound has a low molecular weight (159.19 g/mol) , which is generally favorable for absorption and distribution in the body .
Result of Action
The inhibition of VEGFR-2 by this compound leads to a decrease in tumor growth and metastasis . In vitro testing of the compound showed significant cytotoxic activity against the PC-3 human cancer cell line .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s pharmacokinetics and pharmacodynamics .
Biochemical Analysis
Biochemical Properties
3-Phenyl-1H-pyrazol-5-amine is known for its versatility in organic synthesis and medicinal chemistry . It exhibits tautomerism, a phenomenon that may influence its reactivity and impact on the biological activities of targets bearing a pyrazole moiety . This compound is largely explored as precursors in the synthesis of condensed heterocyclic systems .
Cellular Effects
Some aminopyrazole-based compounds have been studied as active agents in different therapeutic areas, with particular attention on the design and structure-activity relationships defined by each class of compounds .
Temporal Effects in Laboratory Settings
The tautomerism phenomenon, which plays a significant role in the stability and the color of the dyes, has been extensively studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-pyrazol-5-amine can be achieved through various methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. For example, the reaction of phenylhydrazine with ethyl acetoacetate under reflux conditions in ethanol can yield the desired pyrazole derivative . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a [3+2] cycloaddition reaction with terminal alkynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-Phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-cyclopropyl-1H-pyrazole: Similar structure with a cyclopropyl group instead of a phenyl group.
3-Amino-5-methyl-1H-pyrazole: Similar structure with a methyl group instead of a phenyl group.
3-Amino-5-phenyl-1H-pyrazole: Similar structure with the amino group at the 5-position.
Uniqueness
3-Phenyl-1H-pyrazol-5-amine is unique due to the presence of both a phenyl group and an amino group on the pyrazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-phenyl-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSZRRFDVPMZGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935629 | |
Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1572-10-7, 827-41-8 | |
Record name | 3-Amino-5-phenylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1572-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-3-phenylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 5-amino-3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-phenylpyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Phenyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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